molecular formula C5H4ClF3N2 B15326916 4-(Chloromethyl)-1-(trifluoromethyl)-1h-pyrazole

4-(Chloromethyl)-1-(trifluoromethyl)-1h-pyrazole

Cat. No.: B15326916
M. Wt: 184.55 g/mol
InChI Key: LNBVZBXEQIZFON-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-(trifluoromethyl)-1h-pyrazole is a heterocyclic compound that contains both chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1-(trifluoromethyl)-1h-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a chloromethylating agent with a trifluoromethylated pyrazole precursor. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like Lewis acids to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1-(trifluoromethyl)-1h-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Addition Reactions: The compound can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce corresponding oxides.

Scientific Research Applications

4-(Chloromethyl)-1-(trifluoromethyl)-1h-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 4-(Chloromethyl)-1-(trifluoromethyl)-1h-pyrazole exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The chlorine atom can participate in various chemical reactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-5-(difluoromethyl)-3-(trifluoromethyl)-2-pyridinesulfonyl chloride
  • Trifluoromethyl ketones

Uniqueness

4-(Chloromethyl)-1-(trifluoromethyl)-1h-pyrazole is unique due to the presence of both chlorine and trifluoromethyl groups, which confer distinct chemical properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine atom provides a site for further chemical modifications.

This compound’s unique combination of functional groups makes it a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and materials.

Properties

Molecular Formula

C5H4ClF3N2

Molecular Weight

184.55 g/mol

IUPAC Name

4-(chloromethyl)-1-(trifluoromethyl)pyrazole

InChI

InChI=1S/C5H4ClF3N2/c6-1-4-2-10-11(3-4)5(7,8)9/h2-3H,1H2

InChI Key

LNBVZBXEQIZFON-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1C(F)(F)F)CCl

Origin of Product

United States

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